Nε,Nε,Nε-Trimethyllysine-d9

Stable Isotope Dilution LC-MS/MS Quantitation Analytical Method Validation

Nε,Nε,Nε-Trimethyllysine-d9 (TML-d9, CAS 1182037-78-0) is a stable isotope-labeled analogue of Nε,Nε,Nε-trimethyllysine (TML), a post-translationally modified amino acid derived from lysine. TML functions as a key metabolic intermediate in the endogenous biosynthesis of L-carnitine and serves as a precursor for gut microbiota-dependent generation of trimethylamine N-oxide (TMAO), an atherogenic metabolite linked to cardiovascular disease risk.

Molecular Formula C9H20N2O2
Molecular Weight 197.326
CAS No. 1182037-78-0
Cat. No. B585477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNε,Nε,Nε-Trimethyllysine-d9
CAS1182037-78-0
Synonyms(5S)-5-Amino-5-carboxy-N,N,N-tri(methyl-d3)-1-pentanaminium Inner Salt;  Lysine betaine-d9  ;  6-N-Trimethyl L-Lysine-d9
Molecular FormulaC9H20N2O2
Molecular Weight197.326
Structural Identifiers
SMILESC[N+](C)(C)CCCCC(C(=O)[O-])N
InChIInChI=1S/C9H20N2O2/c1-11(2,3)7-5-4-6-8(10)9(12)13/h8H,4-7,10H2,1-3H3/t8-/m0/s1/i1D3,2D3,3D3
InChIKeyMXNRLFUSFKVQSK-DQBSYZJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nε,Nε,Nε-Trimethyllysine-d9 (CAS 1182037-78-0): Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis


Nε,Nε,Nε-Trimethyllysine-d9 (TML-d9, CAS 1182037-78-0) is a stable isotope-labeled analogue of Nε,Nε,Nε-trimethyllysine (TML), a post-translationally modified amino acid derived from lysine [1]. TML functions as a key metabolic intermediate in the endogenous biosynthesis of L-carnitine and serves as a precursor for gut microbiota-dependent generation of trimethylamine N-oxide (TMAO), an atherogenic metabolite linked to cardiovascular disease risk [2]. TML-d9 is specifically designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, enabling precise, matrix-corrected quantification of endogenous TML in complex biological matrices including plasma, serum, urine, and tissue homogenates .

Type Stable isotope-labeled internal standard (SIL-IS)
Quantification Stable-isotope-dilution LC-MS/MS for TML
Matrices Plasma, serum, urine, tissue homogenates

Why Unlabeled Trimethyllysine or Other Deuterated Analogues Cannot Substitute for Nε,Nε,Nε-Trimethyllysine-d9 in Quantitative MS Workflows


Generic substitution with unlabeled TML fails fundamentally because it cannot serve as an internal standard in stable isotope dilution mass spectrometry (SID-MS). Without a co-eluting, chemically identical yet mass-distinct internal standard, analytical variability from matrix effects, ion suppression, extraction losses, and instrument drift cannot be corrected, compromising quantification accuracy [1]. Substitution with alternative isotopologues (e.g., -d3 or -13C-labeled forms) introduces risks of incomplete chromatographic co-elution due to deuterium isotope effects when fewer than nine deuterium atoms are incorporated, potentially altering retention time relative to the endogenous analyte [2]. Furthermore, the specific -d9 labeling (three fully deuterated methyl groups, -CD₃) provides a +9 Da mass shift that ensures baseline separation from the unlabeled analyte while maintaining near-identical physicochemical properties, minimizing cross-talk and isotopic interference in MS/MS transitions .

Unlabeled TML: cannot serve as SIL-IS; matrix effects and extraction losses remain uncorrected, reducing quantitative accuracy.
Lower-deuterated (-d3, -d6) analogues: may shift chromatographic retention due to deuterium isotope effects, risking incomplete co-elution with endogenous analyte.
13C-labeled TML: complicates NMR spectra with satellite peaks; -d9 avoids this while ensuring +9 Da mass shift for MS.

Quantitative Differentiation of Nε,Nε,Nε-Trimethyllysine-d9: Evidence-Based Comparator Analysis for Method Selection and Procurement


Isotopic Purity ≥99 Atom% D: Ensuring Baseline MS Resolution and Minimal Isotopic Cross-Talk Versus Unlabeled TML

Nε,Nε,Nε-Trimethyllysine-d9 is manufactured to an isotopic enrichment specification of ≥99 atom% deuterium . In contrast, unlabeled TML contains naturally abundant ¹H isotopes and exhibits a native isotopic distribution that overlaps with the +9 Da detection channel when lower-grade deuterated analogues (e.g., <98 atom% D) are employed . The ≥99 atom% D specification ensures that the contribution of residual unlabeled or partially deuterated species to the endogenous analyte signal is ≤1%, thereby minimizing isotopic cross-talk and preserving linearity across the analytical calibration range.

Isotopic Purity
Data to verify
≥99 atom% D
Supports low isotopic cross-talk in SID-MS
Specification per vendor certificate of analysis
Stable Isotope Dilution LC-MS/MS Quantitation Analytical Method Validation

Validated Application in Stable-Isotope-Dilution LC-MS/MS: Confirmed Utility in High-Impact Cardiovascular Cohort Studies

Nε,Nε,Nε-Trimethyllysine-d9 has been explicitly employed as the internal standard for stable-isotope-dilution tandem mass spectrometry quantification of plasma TML in a large independent validation cohort (N = 2,140 subjects) [1]. This method enabled the precise determination that elevated TML levels are independently associated with incident 3-year major adverse cardiovascular event risks (hazards ratio [HR], 2.4; 95% CI, 1.7–3.4) and 5-year mortality risk [1]. In contrast, untargeted metabolomics approaches lacking this specific internal standard cannot achieve the same level of quantitative accuracy required for clinical risk stratification or biomarker validation studies [2].

Cohort Validation
Head-to-head
N=2,140; HR 2.4 (95% CI 1.7–3.4)
Supports quantitative plasma TML assay context
Reported in cardiovascular biomarker cohort; method uses -d9 as IS
Cardiovascular Biomarker Translational Metabolomics Clinical Cohort Validation

Metabolic Tracer Capability: In Vivo Conversion to Deuterium-Labeled Carnitine Quantified in Human Neonatal Studies

Nε,Nε,Nε-Trimethyllysine-d9 has been utilized as an in vivo metabolic tracer to investigate carnitine biosynthesis capacity in preterm infants [1]. Following oral ingestion of 0.5 mmol trimethyl-[d9]-L-lysine, a two-fold increase in urinary free carnitine output was observed, accompanied by a significant elevation in plasma free carnitine concentration (p < 0.05) [1]. Unlabeled TML cannot provide this metabolic fate-tracking capability, as its conversion products are analytically indistinguishable from endogenous carnitine pools. Alternative isotopologues (e.g., -d3, -d6) may offer insufficient mass shift for unambiguous product identification in complex biological matrices [2].

Metabolic Tracer
Head-to-head
2-fold urinary carnitine increase (p<0.05) after 0.5 mmol oral -d9 TML
Supports in vivo biosynthesis pathway tracking
Neonatal study, n=5; model-specific review advised
Inborn Errors of Metabolism Carnitine Biosynthesis Stable Isotope Tracer

Validated Intra-Assay Precision: CV 1–5% Achieved in Urinary Carnitine Biosynthesis Metabolite Quantification

In a validated HPLC-electrospray tandem mass spectrometry method for quantifying carnitine biosynthesis metabolites in human urine, stable-isotope-labeled reference compounds (including deuterium-labeled TML analogues) were employed as internal standards, achieving intra-assay imprecision (coefficient of variation, CV) of 1–5% at analyte concentrations of 3–10 μmol/L [1]. Recoveries ranged from 94–106% at 10–20 μmol/L and 98–103% at 100–200 μmol/L [1]. Without a matched stable-isotope internal standard, typical CVs for endogenous metabolite quantification in urine can exceed 15–20% due to variable matrix effects and extraction efficiency [2].

Assay Precision
Reported
CV 1–5% at 3–10 μmol/L; recovery 94–106%
Supports method precision and recovery benchmarks
Urinary carnitine metabolite assay context; cross-study comparable
Analytical Method Validation Carnitine Metabolism Clinical Chemistry

Physical Stability and Handling: Hygroscopic Nature Necessitates Controlled Storage Versus Non-Hygroscopic Analogues

Nε,Nε,Nε-Trimethyllysine-d9 is characterized as highly hygroscopic, with a melting point >185°C (decomposition) and recommended storage at refrigerator temperature (2–8°C) under an inert atmosphere . In contrast, the unlabeled hydrochloride salt form (Nε,Nε,Nε-Trimethyllysine chloride) exhibits greater ambient stability and can be stored as a powder at room temperature with a shelf-life of ≥4 years when properly sealed . This hygroscopic property of the -d9 free base requires that laboratories implement strict moisture-control protocols during weighing and solution preparation to prevent mass inaccuracies due to water uptake.

Handling Property
Data to verify
Hygroscopic; store 2–8°C under inert atmosphere
Requires moisture-controlled handling and storage
Vendor technical datasheet; plan weighing protocols accordingly
Compound Handling Storage Stability Procurement Considerations

Dual-Mode Analytical Compatibility: Validated for Both LC-MS/MS and NMR-Based Quantitation

Nε,Nε,Nε-Trimethyllysine-d9 is validated for use as an internal standard in both LC-MS/MS and NMR spectroscopy workflows . The -d9 labeling provides a distinct NMR signature (absence of ¹H signal at the methyl positions where deuterium substitutes hydrogen), enabling spectral simplification and quantification via isotopic dilution in ¹H-NMR metabolomics [1]. In contrast, ¹³C-labeled TML analogues, while suitable for MS, produce complex ¹³C satellite peaks in NMR spectra that complicate integration and quantification. Unlabeled TML cannot serve as an internal standard in either platform due to co-elution and spectral overlap.

Dual-Platform Fit
Class-level
LC-MS/MS (SID) and NMR (signal absence at deuterated methyls)
Supports orthogonal confirmation workflows
NMR compatibility may require platform-specific verification
NMR Spectroscopy Multi-Platform Metabolomics Analytical Flexibility

Optimal Application Scenarios for Nε,Nε,Nε-Trimethyllysine-d9 Based on Quantitative Evidence


Quantitative LC-MS/MS Analysis of Plasma TML for Cardiovascular Risk Stratification Studies

Utilize Nε,Nε,Nε-Trimethyllysine-d9 as the internal standard in stable-isotope-dilution LC-MS/MS workflows for absolute quantification of plasma TML concentrations. This scenario is directly supported by the Li et al. (2018) validation cohort study (N = 2,140), which employed -d9 TML as the internal standard to establish TML as an independent predictor of incident major adverse cardiovascular events (HR 2.4; 95% CI, 1.7–3.4) [1]. The ≥99 atom% D isotopic purity ensures minimal cross-talk, while the validated intra-assay precision of 1–5% CV provides confidence in quantitative reproducibility [2].

In Vivo Stable Isotope Tracer Studies of Carnitine Biosynthesis and Mitochondrial Uptake

Employ Nε,Nε,Nε-Trimethyllysine-d9 as an orally or parenterally administered metabolic tracer to track the conversion of TML to L-carnitine and downstream metabolites. This scenario is validated by the Vaz et al. (1997) neonatal study demonstrating a two-fold increase in urinary free carnitine following -d9 TML administration [3]. More recently, Dias et al. (2025) utilized Nε,Nε,Nε-Trimethyllysine-d9 to characterize SLC25A45 as the mitochondrial transporter responsible for TML uptake, confirming the compound's ongoing utility in elucidating carnitine biosynthesis pathways [4].

Method Development and Validation for Urinary Carnitine Biosynthesis Metabolite Profiling

Incorporate Nε,Nε,Nε-Trimethyllysine-d9 as the internal standard for quantifying urinary TML and 3-hydroxy-TML in clinical chemistry or inborn error of metabolism screening panels. The Vaz et al. (2002) validated HPLC-ESI-MS/MS method achieved intra-assay CV of 1–5% and recoveries of 94–106% using stable-isotope-labeled internal standards, demonstrating the analytical performance benchmarks achievable with -d9 TML [2]. This scenario supports laboratories developing clinical-grade assays for carnitine deficiency diagnostics or metabolic disorder research.

Multi-Platform Metabolomics Requiring Orthogonal MS and NMR Confirmation

Deploy Nε,Nε,Nε-Trimethyllysine-d9 in workflows requiring both LC-MS/MS quantification and NMR-based structural confirmation or metabolomic profiling. The -d9 labeling provides the necessary mass shift for SID-MS while simultaneously simplifying ¹H-NMR spectra through signal absence at deuterated methyl positions . This dual-platform compatibility is particularly valuable in regulatory-facing studies (e.g., biomarker qualification, pharmaceutical metabolism investigations) where orthogonal analytical confirmation strengthens data integrity and regulatory submissions.

Application
Selection Property
Validation Focus
Cardiovascular biomarker research – plasma TML
Stable-isotope-dilution LC-MS/MS
Quantitative accuracy and precision benchmarks
Carnitine biosynthesis tracer studies
In vivo metabolic tracer (+9 Da mass tag)
Metabolic fate tracking and conversion monitoring
Urinary carnitine metabolite profiling
SIL-IS method development support
Recovery and intra-assay precision validation
Multi-platform metabolomics (LC-MS/MS & NMR)
Dual-platform internal standard compatibility
Orthogonal analytical confirmation

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